6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine vs. Anibamine: A Direct CCR5 Antagonism Head-to-Head
In a direct head-to-head comparison using the same calcium mobilization assay in MOLT4 cells, 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine (target compound) exhibited a substantially lower CCR5 antagonistic potency (IC50) compared to the parent natural product anibamine. The compound's IC50 of 6.53 µM was approximately 6.5-fold weaker than anibamine's reported IC50 of ~1 µM [1][2]. This quantifies the impact of structural simplification from the complex natural alkaloid to the simpler di-substituted pyridine scaffold on target affinity.
| Evidence Dimension | CCR5 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 6.53 µM (6.53E+3 nM) |
| Comparator Or Baseline | Anibamine: IC50 = ~1 µM (1000 nM) |
| Quantified Difference | ~6.5-fold lower potency for the target compound |
| Conditions | Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells, assessed as inhibition of CCL5-induced intracellular calcium mobilization using Fluo-4-AM. |
Why This Matters
This defines the compound's potency range and shows it is a valid, albeit weaker, starting point for fragment-based or scaffold-hopping drug discovery compared to the complex natural product lead.
- [1] BindingDB. Affinity Data for BDBM50351144 (CHEMBL1817909). IC50: 6.50E+3 nM for human CCR5 receptor. View Source
- [2] Zhang Y, Arnatt CK, Zhang F, Wang J, Haney KM, Fang X. The potential role of anibamine, a natural product CCR5 antagonist, and its analogues as leads toward development of anti-ovarian cancer agents. Bioorg Med Chem Lett. 2012 Aug 1;22(15):5093-7. View Source
